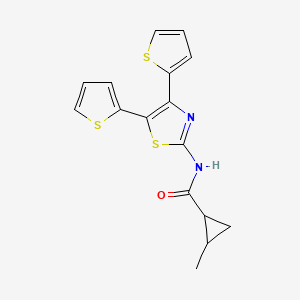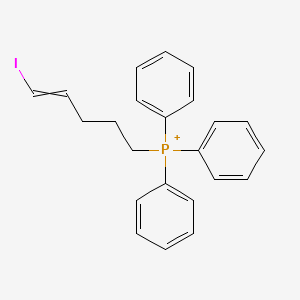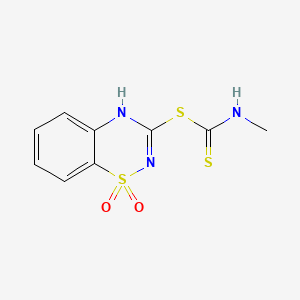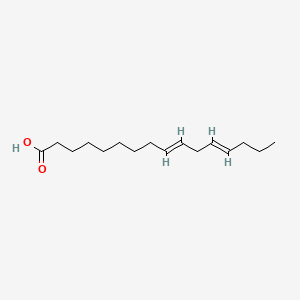
9,12-Hexadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Hexadecadienoic acid is a long-chain fatty acid.
9,12-Hexadecadienoic acid is a natural product found in Asclepias syriaca with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Topoisomerase I Inhibition
The synthesized form of 9,12-Hexadecadienoic acid has been found to exhibit antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. Furthermore, it demonstrates a complete inhibition of human topoisomerase I at specific concentrations. This indicates its potential in antimicrobial therapy and as a tool in studying cellular processes related to topoisomerase I (Carballeira et al., 2002).
Metabolic Conversion in Animal Cells
In animal cell cultures, 9,12-Hexadecadienoic acid was shown to be incorporated into cellular lipids similarly to linoleic acid. Its metabolic conversion suggests it may play a role in the synthesis of other fatty acids in animal cells (Nakano et al., 1999).
Biosynthesis in Insects
Research has demonstrated that certain insects can biosynthesize linoleic acid, which includes 9,12-octadecadienoic acid. This process is essential for insects, indicating a critical role of these fatty acids in their biology (Renobales et al., 1987).
Role in Inflammation and Oxidative Stress
Studies have shown that derivatives of 9,12-Hexadecadienoic acid, such as 9-Hydroxy-10E,12Z-octadecadienoic acid, are elevated in conditions like inflammation or UV-B irradiation. This suggests a significant role in skin barrier functions and possibly in conditions like psoriasis (Chiba et al., 2018).
Potential Antioxidant Properties
There is evidence that certain derivatives of 9,12-Hexadecadienoic acid can be good markers for lipid peroxidation, a process involved in oxidative stress in cells. This could indicate potential antioxidant properties or roles in cellular signaling related to oxidative stress (Spiteller & Spiteller, 1997).
Eigenschaften
CAS-Nummer |
20261-45-4 |
|---|---|
Produktname |
9,12-Hexadecadienoic acid |
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
(9E,12E)-hexadeca-9,12-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7+ |
InChI-Schlüssel |
RVEKLXYYCHAMDF-AOSYACOCSA-N |
Isomerische SMILES |
CCC/C=C/C/C=C/CCCCCCCC(=O)O |
SMILES |
CCCC=CCC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCC=CCC=CCCCCCCCC(=O)O |
Synonyme |
9,12-hexadecadienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



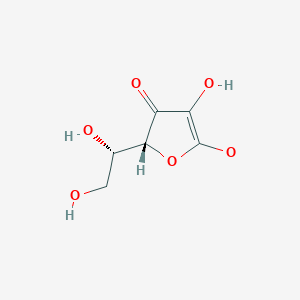

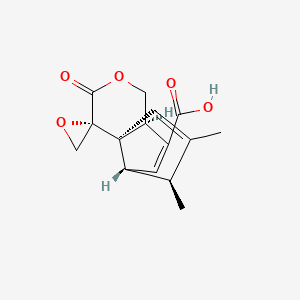
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2,5-dimethylphenyl)thio]acetamide](/img/structure/B1231345.png)
![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
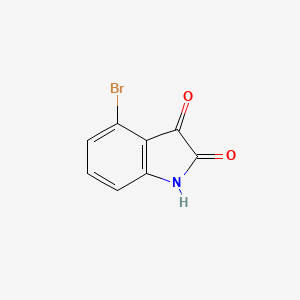
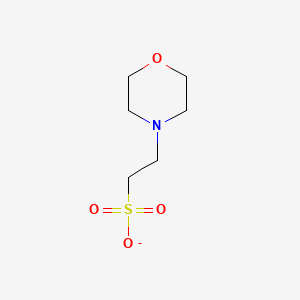
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
